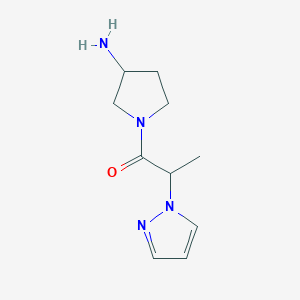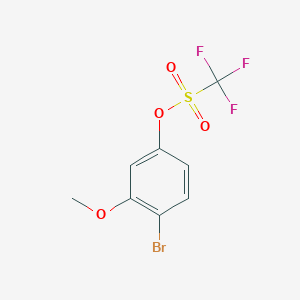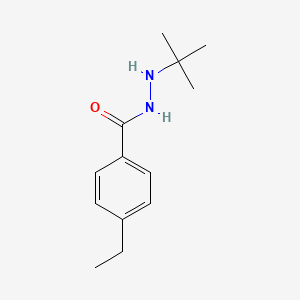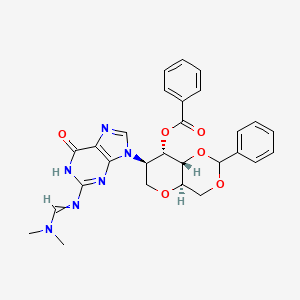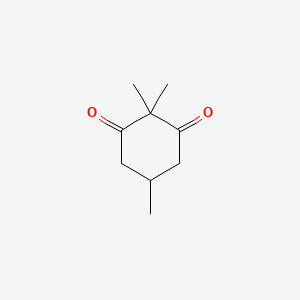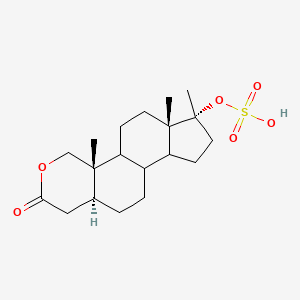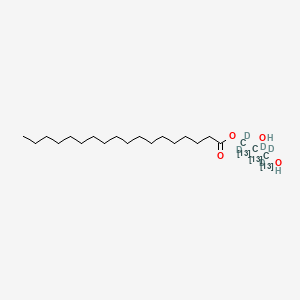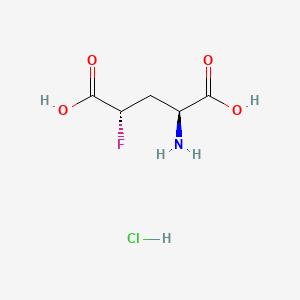
(2S,4S)-2-amino-4-fluoropentanedioicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the diastereoselective synthesis from commercially available starting materials, ensuring high diastereoselectivity through controlled transition states .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow synthesis and automated processes can enhance the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its structural features allow it to interact with specific biological targets, making it a useful tool for studying biochemical pathways .
Medicine
In medicine, (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals .
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives, such as (2S,4S)-4-hydroxyproline and (2R,4R)-4-hydroxyproline. These compounds share structural similarities but differ in their functional groups and stereochemistry .
Uniqueness
What sets (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride apart is its fluorine atom, which imparts unique chemical and biological properties. The presence of fluorine can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C5H9ClFNO4 |
|---|---|
Molecular Weight |
201.58 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-fluoropentanedioic acid;hydrochloride |
InChI |
InChI=1S/C5H8FNO4.ClH/c6-2(4(8)9)1-3(7)5(10)11;/h2-3H,1,7H2,(H,8,9)(H,10,11);1H/t2-,3-;/m0./s1 |
InChI Key |
BRDKPTKDQNTRMU-GVOALSEPSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)F.Cl |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


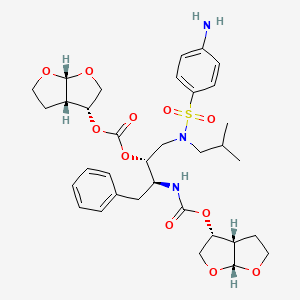
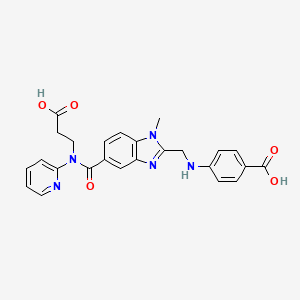

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
